molecular formula C21H26ClN3O4 B10835951 Pyrimidinone derivative 5

Pyrimidinone derivative 5

Cat. No.: B10835951
M. Wt: 419.9 g/mol
InChI Key: GMCBZWCKSMXZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidinone derivative 5 is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidinone derivative 5 typically involves the condensation of appropriate aldehydes with thiobarbituric acids. One common method includes the reaction of 1,3-diarylthioureas with malonic acid in the presence of acetyl chloride to form 1,3-diarylthiobarbituric acids. These intermediates can then undergo cyclocondensation with various binucleophiles to yield pyrimidinone derivatives .

Industrial Production Methods: Industrial production of pyrimidinone derivatives often employs a one-pot synthesis approach to enhance yield and reduce reaction times. For example, a one-pot four-component reaction involving thiobarbituric acid, hydrazine hydrate, ethyl acetoacetate, and aromatic aldehydes can be catalyzed by sodium dodecyl sulfate under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions: Pyrimidinone derivative 5 can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Formation of dihydropyrimidinones.

    Substitution: Introduction of various substituents at different positions on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Often employs halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidinones, which can exhibit enhanced biological activities .

Scientific Research Applications

Pyrimidinone derivative 5 has a wide range of scientific research applications:

    Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for their role in enzyme inhibition and as potential therapeutic agents.

    Medicine: Investigated for their anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of pyrimidinone derivative 5 involves its interaction with specific molecular targets, such as protein kinases. These compounds can inhibit the activity of protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism. By inhibiting these enzymes, pyrimidinone derivatives can exert their anticancer and antimicrobial effects .

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrido[2,3-d]pyrimidine
  • Quinazoline
  • Furo[2,3-d]pyrimidine

Uniqueness: Pyrimidinone derivative 5 is unique due to its specific substitution pattern and the presence of an oxo group, which can enhance its biological activity compared to other similar compounds. Its ability to form stable complexes with various enzymes and receptors makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C21H26ClN3O4

Molecular Weight

419.9 g/mol

IUPAC Name

4-[[2-[4-(4-chlorophenyl)-6-oxo-2-pentylpyrimidin-1-yl]acetyl]amino]butanoic acid

InChI

InChI=1S/C21H26ClN3O4/c1-2-3-4-6-18-24-17(15-8-10-16(22)11-9-15)13-20(27)25(18)14-19(26)23-12-5-7-21(28)29/h8-11,13H,2-7,12,14H2,1H3,(H,23,26)(H,28,29)

InChI Key

GMCBZWCKSMXZFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC(=CC(=O)N1CC(=O)NCCCC(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.